An In-Depth Technical Guide to Sodium Nonane-1-Sulfonate: Properties, Mechanisms, and Applications
An In-Depth Technical Guide to Sodium Nonane-1-Sulfonate: Properties, Mechanisms, and Applications
Abstract: This technical guide provides a comprehensive overview of sodium nonane-1-sulfonate (CAS 35192-74-6), an anionic surfactant and ion-pairing agent of significant interest to researchers and drug development professionals. The document elucidates the compound's core chemical properties, molecular structure, and the scientific principles governing its function. Emphasis is placed on its practical applications, particularly in analytical chromatography and biochemical assays, supported by a detailed experimental protocol. This guide is structured to deliver not just data, but field-proven insights into the causality behind its utility, synthesis, and handling, ensuring a self-validating system of knowledge for the scientific professional.
Introduction: Chemical Identity and Significance
Sodium nonane-1-sulfonate is an organic chemical compound belonging to the class of alkyl sulfonates.[1] It is recognized for its amphiphilic nature, possessing both a hydrophobic and a hydrophilic moiety, which dictates its utility across various scientific and industrial domains.[2] Its primary role is as an anionic surfactant, where it effectively reduces surface tension at interfaces.[2]
Beyond its function in detergents and as an emulsifier, sodium nonane-1-sulfonate has carved out a critical niche in the pharmaceutical and biotechnology sectors. It serves as a high-purity chemical intermediate in complex organic synthesis and, more notably, as a specialized reagent in analytical techniques like High-Performance Liquid Chromatography (HPLC).[2][3] Its high purity, often exceeding 98-99%, is paramount in these applications, as it ensures predictable performance and minimizes interference in sensitive assays.[2]
Molecular Structure and Physicochemical Properties
The efficacy of sodium nonane-1-sulfonate is a direct consequence of its molecular architecture. The molecule consists of a nine-carbon alkyl chain (nonyl group) that forms a nonpolar, hydrophobic tail, and a sulfonate group (-SO₃⁻) attached to a sodium counter-ion (Na⁺), which constitutes the polar, hydrophilic head.[1][2] This dual-character or amphiphilic structure is the fundamental basis for its surface-active properties.
Caption: Molecular structure of sodium nonane-1-sulfonate.
Key Physicochemical Data
The quantitative properties of sodium nonane-1-sulfonate are summarized below. These parameters are critical for designing experiments, formulating solutions, and ensuring predictable outcomes in its application.
| Property | Value | Source(s) |
| CAS Number | 35192-74-6 | [4] |
| Molecular Formula | C₉H₁₉NaO₃S | [2][5] |
| Molecular Weight | 230.30 g/mol | [4][5] |
| Appearance | White to off-white fine powder | [1][6] |
| Melting Point | >300 °C | [4] |
| Solubility | Soluble in water | [1] |
| Purity (Typical) | ≥98% to ≥99% | [2][4][7] |
| Critical Micelle Concentration (CMC) | See Section 2.2 | [2][8] |
The Concept of Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is the concentration above which surfactant molecules self-assemble into aggregates known as micelles.[2][8] Below the CMC, sodium nonane-1-sulfonate exists primarily as individual ions in solution. Once the CMC is reached, the hydrophobic tails aggregate to minimize contact with water, forming a spherical core, while the hydrophilic sulfonate heads form an outer shell that interacts with the aqueous environment.[8]
Synthesis and Manufacturing
From a chemical standpoint, understanding the synthesis of sodium nonane-1-sulfonate provides insight into its purity and potential trace impurities. The most common and industrially viable method for producing sodium alkyl sulfonates is a variation of the Strecker sulfite alkylation .
The core of this reaction involves nucleophilic substitution. The key reactants are:
-
An alkyl halide: For this specific compound, 1-bromononane or 1-chlorononane is used as the source of the nine-carbon hydrophobic chain.
-
A sulfite salt: Sodium sulfite (Na₂SO₃) serves as the source of the sulfonate group.
The reaction is typically carried out in a polar solvent, such as an ethanol/water mixture, to solubilize both the organic halide and the inorganic sulfite salt. The causality is clear: the sulfite ion (SO₃²⁻) acts as a nucleophile, attacking the terminal carbon of the 1-bromononane and displacing the bromide ion to form the carbon-sulfur bond.
Reaction: CH₃(CH₂)₈Br + Na₂SO₃ → CH₃(CH₂)₈SO₃Na + NaBr
This process is often catalyzed to improve reaction rates and yields. Post-reaction, the product is isolated through crystallization, filtration, and drying. The self-validating aspect of this protocol lies in the purification steps; repeated crystallization is used to remove unreacted starting materials and the sodium bromide byproduct, leading to the high-purity grades required for analytical applications. Quality control would then confirm purity via techniques discussed in Section 7.0.
Mechanism of Action in Key Applications
Surfactant Action
As a surfactant, sodium nonane-1-sulfonate operates by adsorbing at the interface between two immiscible phases, such as oil and water. Its amphiphilic structure allows the hydrophobic tail to penetrate the oil droplet while the hydrophilic head remains in the water phase, effectively creating a bridge between them and reducing the interfacial tension. This mechanism is fundamental to its role in detergents and as an emulsifying agent.[1]
Ion-Pairing Agent in Reversed-Phase HPLC
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. Analytes are separated based on their hydrophobicity. Highly polar or ionic compounds, such as basic peptides or catecholamines, have little affinity for the stationary phase and elute very quickly, often with poor resolution.
This is where sodium nonane-1-sulfonate provides a crucial solution. It is added to the mobile phase as an ion-pairing reagent . The mechanism proceeds as follows:
-
Formation of a Neutral Complex: The anionic sulfonate head of the reagent forms an electrostatic, non-covalent ion pair with the positively charged analyte (e.g., a protonated amine).
-
Increased Hydrophobicity: This newly formed ion pair is electrically neutral and significantly more hydrophobic than the analyte alone, due to the presence of the nonyl alkyl chain.
-
Enhanced Retention: The hydrophobic complex now has a much greater affinity for the nonpolar stationary phase. This increases its retention time on the column, moving it away from the void volume and enabling separation from other components.
The choice of alkyl chain length is a key experimental parameter. A longer chain (like nonane) provides greater hydrophobicity and thus stronger retention compared to shorter-chain analogs like pentane or hexane sulfonate. This allows the chromatographer to precisely modulate the retention of target analytes.
Experimental Protocol: Separation of Basic Peptides via Ion-Pair HPLC
This protocol describes a self-validating methodology for the separation of two hypothetical basic peptides (Peptide A and Peptide B) using sodium nonane-1-sulfonate as an ion-pairing reagent.
Objective: To achieve baseline separation of two basic peptides with differing net positive charges and/or hydrophobicities.
Materials and Reagents
-
HPLC System: Quaternary pump, autosampler, column thermostat, UV/Vis detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in Acetonitrile.
-
Ion-Pair Reagent Stock (0.5 M): Dissolve 11.515 g of sodium nonane-1-sulfonate (purity ≥99%) in 100 mL of HPLC-grade water. Filter through a 0.22 µm filter.
-
Working Mobile Phase: Prepare 1 L of Mobile Phase A containing 10 mM sodium nonane-1-sulfonate by adding 20 mL of the 0.5 M stock solution to 980 mL of Mobile Phase A. Degas thoroughly.
-
Peptide Standard: 1 mg/mL solution of Peptide A and Peptide B in water.
Chromatographic Method
-
Column Equilibration (Causality): Equilibrate the C18 column with the working mobile phase (95% A / 5% B) for at least 30-60 minutes at a flow rate of 1.0 mL/min. This extended time is critical for ion-pairing chromatography. It ensures the alkyl sulfonate molecules fully adsorb to and saturate the stationary phase, creating a dynamic ion-exchange surface. Inconsistent equilibration is a primary cause of poor reproducibility.
-
System Suitability Test: Inject a blank (water) to establish a baseline. Then, inject the peptide standard (10 µL).
-
Gradient Elution:
-
Time 0-5 min: Isocratic at 5% Mobile Phase B.
-
Time 5-25 min: Linear gradient from 5% to 65% Mobile Phase B. The organic solvent (acetonitrile) competes with the ion-paired analyte for binding sites on the stationary phase, causing elution. A gradual gradient is key to resolving compounds with similar properties.
-
Time 25-28 min: Gradient to 95% Mobile Phase B (column wash).
-
Time 28-35 min: Return to 5% Mobile Phase B (re-equilibration).
-
-
Detection: Monitor absorbance at 214 nm or 280 nm, depending on peptide composition.
Self-Validation and Expected Outcome
-
Without Ion-Pair Reagent: If the experiment were run using only TFA in the mobile phase, both basic peptides would likely elute very early, near the solvent front, with little to no separation.
-
With Ion-Pair Reagent: The retention times for both peptides will be significantly increased. The peptide with the higher net positive charge or greater hydrophobicity will form a stronger association with the dynamic stationary phase and will therefore have a longer retention time. This enables their separation. The protocol is self-validating by comparing the chromatograms.
Caption: Workflow for ion-pair reversed-phase HPLC.
Analytical and Quality Control Methods
Ensuring the purity and identity of sodium nonane-1-sulfonate is critical for its reliable use. Standard quality control (QC) procedures involve a combination of techniques:
-
Proton NMR (¹H NMR): This provides structural confirmation. The spectrum should show characteristic peaks corresponding to the methyl (CH₃) and methylene (CH₂) protons of the alkyl chain, which can be integrated to confirm the structure.[7]
-
Assay (Titration): Purity can be determined using a two-phase titration method, where the anionic surfactant is titrated with a standard cationic surfactant solution in the presence of an indicator that changes color upon endpoint.
-
HPLC with Indirect Detection: For analyzing sulfonated surfactants that lack a UV chromophore, HPLC can be performed using a UV-active ion-pair reagent in the mobile phase to allow for indirect photometric detection.
-
Sulfated Ash: This is a gravimetric analysis method mentioned in supplier specifications that determines the amount of residual inorganic material.[7]
Safety, Handling, and Storage
As a laboratory chemical, sodium nonane-1-sulfonate requires proper handling to ensure personnel safety.
-
GHS Hazard Classification: While not acutely toxic, it is classified as an irritant. Common hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]
-
Personal Protective Equipment (PPE): Standard laboratory PPE is required. This includes safety glasses or goggles, nitrile gloves, and a lab coat. When handling large quantities of the powder, a dust mask or respirator should be used to avoid inhalation.[6]
-
Handling: Handle in a well-ventilated area. Avoid generating dust. In case of skin or eye contact, rinse immediately and thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place. It is incompatible with strong oxidizing agents.
Conclusion
Sodium nonane-1-sulfonate is a versatile and powerful tool for the research and pharmaceutical scientist. Its value stems from a well-defined amphiphilic structure that translates directly into predictable functions as both a surfactant and, critically, an ion-pairing agent. By understanding the chemical principles behind its synthesis, mechanism of action, and analytical application, professionals can leverage this compound to solve complex separation challenges and advance drug development workflows. Adherence to proper analytical protocols and safety procedures is essential for achieving reproducible and reliable results.
References
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- Sodium 1-nonanesulfon
- Sodium 1-nonanesulfon
- Sodium 1-nonanesulfon
- Ion-Pairing Agents. (2024, July 5). Mason Technology.
- Sodium 1-nonanesulfonate for ion pair chrom
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- HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. (2005, September 30). MDPI.
- SAFETY D
- Sodium 1-nonanesulfon
- 1-Nonanesulfonic acid sodium salt. J&K Scientific.
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- 1-Nonanesulfonic acid sodium salt. Chem-Impex.
- 1-NONANESULFONIC ACID SODIUM SALT. (2026, January 13). ChemicalBook.
- Preparation of Sodium Sulfonates Using by Copper as Catalyst. (2014, September 30). Asian Journal of Chemistry.
- Sodium nonane-1-sulfon
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